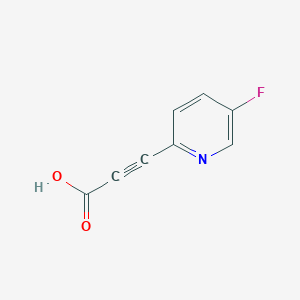

3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

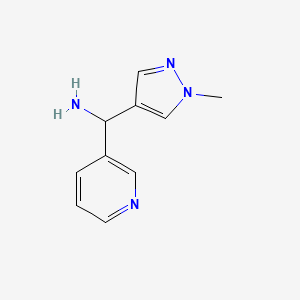

“3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid” is a chemical compound with the CAS Number: 1564793-56-1 . It has a molecular weight of 165.12 and its IUPAC name is 3-(5-fluoropyridin-2-yl)propiolic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid” is 1S/C8H4FNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,(H,11,12) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid” is a powder at room temperature . Its molecular formula is C8H4FNO2 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not available in the search results.Aplicaciones Científicas De Investigación

Synthesis and Medical Imaging Applications

Synthesis of Antibacterial Agents : A key application involves the synthesis of quinolone antibacterial agents, where derivatives of 2,6-dichloro-5-fluoropyridin-3-yl have been identified as crucial intermediates. Such compounds have shown promise due to their molecular similarity with fluoroquinolone antibiotics, offering a prospective scaffold for antimicrobial drug development (Zhu Qiu-feng, 2005).

Prosthetic Labeling of Peptides and Proteins : The compound FPyME, a fluoropyridine-based maleimide reagent, was designed for prosthetic labeling of peptides and proteins via selective conjugation with a thiol function. This application is particularly relevant for medical imaging techniques such as Positron Emission Tomography (PET), highlighting the compound's significance in enhancing imaging capabilities for biomedical research (B. de Bruin et al., 2005).

Chemical Synthesis Enhancements

Enhanced Synthesis Techniques : Research into the synthesis of fluorinated pyridines, including efforts to achieve 2-fluoropyridine derivatives, has been noted. These methodologies aim to provide more efficient routes to synthesize various compounds, including those with potential antibacterial properties. The development of novel synthetic strategies that incorporate fluorine into ligands has demonstrated significant enhancements in oral absorption and pharmacokinetic profiles, crucial for drug development and optimization (M. B. van Niel et al., 1999).

Fluorophore Development for Biomedical Analysis : Another noteworthy application is the development of novel fluorophores such as 6-Methoxy-4-quinolone (6-MOQ), which demonstrates strong fluorescence across a wide pH range in aqueous media. This characteristic makes it a valuable tool for biomedical analysis, offering a robust method for detecting and quantifying biological samples (Junzo Hirano et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

Propiedades

IUPAC Name |

3-(5-fluoropyridin-2-yl)prop-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJLJRCDALADIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746019.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide](/img/structure/B2746021.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2746022.png)

![2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2746024.png)

![2-(1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2746028.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione](/img/structure/B2746034.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2746036.png)

![2-Methoxyethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2746041.png)

![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2746042.png)